molecular formula C15H9Cl2N3OS B2807158 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 476317-52-9

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2807158
CAS No.: 476317-52-9
M. Wt: 350.22
InChI Key: PFXHPJBZFWTXMY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    2,4-disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

    Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).

Uniqueness

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

2,5-dichloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-9-4-5-11(17)10(7-9)14(21)20-15-19-13(8-22-15)12-3-1-2-6-18-12/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHPJBZFWTXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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